Tetrapeptide-11

Description

Properties

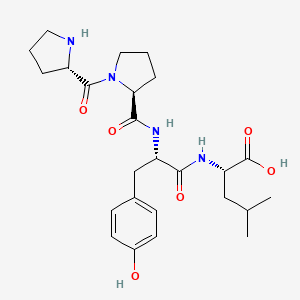

IUPAC Name |

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O6/c1-15(2)13-20(25(34)35)28-22(31)19(14-16-7-9-17(30)10-8-16)27-23(32)21-6-4-12-29(21)24(33)18-5-3-11-26-18/h7-10,15,18-21,26,30H,3-6,11-14H2,1-2H3,(H,27,32)(H,28,31)(H,34,35)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJKIHHTPAQLLW-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884336-38-3 | |

| Record name | Tetrapeptide-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884336383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAPEPTIDE-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0048FR38J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetrapeptide-11: A Technical Analysis of its Mechanism of Action in the Dermal-Epidermal Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-11, a synthetic acetylated peptide with the sequence Ac-Pro-Pro-Tyr-Leu, is a bioactive ingredient engineered to counteract the structural decline observed in aging skin. Its primary mechanism of action centers on reinforcing the integrity of the dermo-epidermal junction (DEJ) and enhancing epidermal cohesion. This is achieved by stimulating the synthesis of two critical structural proteins: Syndecan-1, a proteoglycan essential for cell adhesion and signaling, and Collagen XVII, a transmembrane protein vital for the anchoring of basal keratinocytes to the basement membrane. While the principal effects are observed in keratinocytes, evidence also suggests a secondary role in stimulating collagen production within dermal fibroblasts. This guide provides an in-depth review of the available data on its mechanism, presents hypothesized signaling pathways, and details relevant experimental protocols for its study.

Core Mechanism of Action

The structural integrity of the skin relies on the complex interplay between the epidermis and the dermis, connected by the dermo-epidermal junction (DEJ). With age, the expression of key structural proteins in this region declines, leading to reduced cohesion, decreased elasticity, and the formation of wrinkles. This compound is designed to specifically target and upregulate two of these key proteins.

Upregulation of Syndecan-1

Syndecan-1 is a cell-surface heparan sulfate proteoglycan expressed by keratinocytes. It plays a crucial role in mediating cell-cell and cell-matrix interactions, which are vital for maintaining the cohesive structure of the epidermis. The age-related decline in Syndecan-1 production contributes to epidermal fragility and thinning. This compound has been shown to act as a signal peptide, stimulating the synthesis of Syndecan-1 to help restore epidermal cohesion.

Upregulation of Collagen XVII

Collagen XVII (also known as BP180) is a transmembrane collagen protein and a key component of hemidesmosomes. Hemidesmosomes are specialized cell junctions that anchor the basal keratinocytes of the epidermis to the underlying basement membrane, a critical function for the stability of the DEJ. This compound boosts the production of Collagen XVII, thereby strengthening the bond between the epidermis and the dermis.

Effects on Dermal Fibroblasts

In addition to its well-documented effects on keratinocytes, this compound is reported to stimulate the production of collagen by dermal fibroblasts.[1][2] This action would contribute to the density and firmness of the dermal matrix. However, specific quantitative data from primary in-vitro studies on dermal fibroblasts were not available in the public domain at the time of this review. To provide context, illustrative data for other signal peptides known to stimulate fibroblast activity are presented in Section 2.

Quantitative Data on Peptide Efficacy

While specific in-vitro quantitative efficacy data for this compound on dermal fibroblasts is not publicly available, studies on other signal peptides provide a benchmark for the expected effects on extracellular matrix (ECM) gene and protein expression. The following tables summarize findings for peptides with similar functional claims.

Disclaimer: The data below is presented for illustrative purposes to demonstrate the typical magnitude of effect observed for signal peptides in dermal fibroblast cultures. These results are not specific to this compound.

Table 1: Illustrative Effects of Signal Peptides on Collagen Gene Expression in Human Dermal Fibroblasts (RT-qPCR)

| Peptide | Concentration | Time Point | Target Gene | Fold Increase vs. Control | Reference |

|---|---|---|---|---|---|

| Palmitoyl Pentapeptide-4 (Matrixyl) | Not Specified | 24 h | COL1A1 | ~1.5 | [3] |

| Tetrapeptide-21 (GEKG) | Not Specified | 24 h | COL1A1 | ~1.7 | [3] |

| Collagen Peptides | 0.01% (100 µg/mL) | 24 h | COL1A1 | ~2.08 |[4] |

Table 2: Illustrative Effects of Signal Peptides on Collagen & Elastin Protein Production in Human Dermal Fibroblasts

| Peptide | Concentration | Time Point | Target Protein | % Increase vs. Control | Reference |

|---|---|---|---|---|---|

| GHK-Cu | 0.01 - 100 nM | 96 h | Collagen | >100% (approx.) | [5] |

| GHK-Cu | 0.01 - 100 nM | Not Specified | Elastin | ~30% | [5] |

| GHK-Cu | Not Specified | Not Specified | Collagen | Up to 70% | [6][7] |

| Palmitoyl Tripeptide-5 (Syn-Coll) | Not Specified | 72 h | Collagen | 200-300% (2-3 fold) |[8] |

Hypothesized Signaling Pathways

As a "signal peptide," this compound is presumed to initiate an intracellular signaling cascade upon interacting with the cell. While the specific receptor for this compound has not been identified in the reviewed literature, its known targets—Syndecan-1 and Collagen XVII—are regulated by well-established pathways, primarily the Transforming Growth Factor-beta (TGF-β) pathway. It is hypothesized that this compound may act as an agonist that triggers a similar downstream cascade.

Hypothesized TGF-β/SMAD Pathway Activation

The TGF-β signaling pathway is a key regulator of extracellular matrix protein synthesis in both keratinocytes and fibroblasts.[4][9][10] Palmitoyl Tripeptide-5, another signal peptide, is known to function by activating latent TGF-β.[8][11][12] A plausible mechanism for this compound is the activation of this same pathway to induce Syndecan-1 and Collagen XVII expression.

Potential Involvement of Protein Kinase A (PKA)

Research has also shown that TGF-β can induce Syndecan-1 expression through a Protein Kinase A (PKA)-dependent pathway, independent of new mRNA synthesis, suggesting a post-translational regulatory mechanism.[6] This represents an alternative or complementary signaling route.

Key Experimental Protocols

The following sections detail representative methodologies for assessing the efficacy of this compound on dermal fibroblasts and keratinocytes in vitro.

Cell Culture and Peptide Treatment

This workflow outlines the initial phase of any in-vitro study designed to test the peptide's biological activity.

Methodology:

-

Cell Culture: Primary Human Dermal Fibroblasts (HDF) or Human Epidermal Keratinocytes (HEK) are cultured in appropriate media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded into multi-well plates (e.g., 6-well for RNA/protein extraction, 96-well for viability assays) at a predetermined density to achieve approximately 70-80% confluency at the time of treatment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (the solvent used to dissolve the peptide).

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for changes in gene or protein expression.

-

Harvesting: At the end of the incubation period, the cell culture supernatant is collected for protein secretion analysis (ELISA), and the cells are lysed for RNA or protein extraction.[13][14]

Gene Expression Analysis (RT-qPCR)

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is used to measure changes in the mRNA levels of target genes such as COL1A1 (Collagen Type I), SDC1 (Syndecan-1), and COL17A1 (Collagen XVII).

Methodology:

-

RNA Extraction: Total RNA is isolated from the lysed cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.[14][15] RNA concentration and purity are assessed via spectrophotometry.

-

cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a cDNA synthesis kit.[3][15]

-

qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes cDNA template, SYBR Green master mix, and specific primers for the target genes (COL1A1, SDC1, COL17A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[13]

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the expression level in peptide-treated cells is compared to that in vehicle-treated control cells.[3]

Protein Expression Analysis (Western Blot)

Western blotting is employed to detect and quantify changes in the intracellular or total protein levels of Collagen XVII or other relevant proteins.

Methodology:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).[16]

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[3][6]

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[3]

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Collagen XVII antibody) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. Protein levels are typically normalized to a loading control like β-actin or GAPDH.

Conclusion

This compound functions as a potent signaling molecule that primarily reinforces the structural integrity of the dermo-epidermal junction by upregulating Syndecan-1 and Collagen XVII in epidermal keratinocytes. This targeted action enhances epidermal cohesion and strengthens the connection between the skin's layers, addressing key factors in age-related skin fragility. While its mechanism in keratinocytes is well-defined, its purported secondary effect of stimulating collagen synthesis in dermal fibroblasts requires further quantitative validation in the public scientific domain. The hypothesized activation of the TGF-β pathway provides a strong theoretical framework for its observed effects. The experimental protocols detailed herein provide a robust basis for researchers to further investigate and quantify the multifaceted impact of this peptide on skin cell biology.

References

- 1. researchgate.net [researchgate.net]

- 2. How to Stimulate Collagen Production in Skin: A Deep Dive into Palmitoyl Tripeptide-5 - EKO stilius [ekostilius.lt]

- 3. mdpi.com [mdpi.com]

- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

- 7. elementsarms.com [elementsarms.com]

- 8. peptidesciences.com [peptidesciences.com]

- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. corepeptides.com [corepeptides.com]

- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Characterization of a Novel Peptide Targeting Human Tenon Fibroblast Cells To Modulate Fibrosis: An Integrated Empirical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. marciorubin.com.br [marciorubin.com.br]

N-Acetyl Tetrapeptide-11: A Deep Dive into its Biological Function and Anti-Aging Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction: N-Acetyl Tetrapeptide-11 is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its targeted anti-aging properties. This technical guide provides an in-depth analysis of the biological functions of N-Acetyl this compound, its mechanism of action at the cellular and molecular level, and detailed experimental protocols for its evaluation.

Core Biological Functions: Enhancing Epidermal Cohesion and Integrity

N-Acetyl this compound primarily exerts its biological effects by targeting key structural proteins within the epidermis and the dermo-epidermal junction (DEJ). Its main functions include:

-

Stimulation of Syndecan-1 Synthesis: This peptide has been shown to significantly increase the production of Syndecan-1, a heparan sulfate proteoglycan crucial for maintaining epidermal cohesion and modulating cell proliferation and migration.[1][2][3]

-

Upregulation of Collagen XVII Expression: N-Acetyl this compound boosts the synthesis of Collagen XVII, a transmembrane protein that is a critical component of hemidesmosomes.[4][5] Hemidesmosomes are essential for anchoring the epidermis to the underlying dermis, thus ensuring the structural integrity of the dermo-epidermal junction.[6]

-

Promotion of Keratinocyte Proliferation: The peptide stimulates the proliferation of keratinocytes, the primary cells of the epidermis, which contributes to epidermal regeneration and thickening.[2][7]

These actions collectively lead to improved skin firmness, elasticity, and a more refined skin texture, counteracting the visible signs of aging.[6][8]

Quantitative Data on the Efficacy of N-Acetyl this compound

The following tables summarize the quantitative effects of N-Acetyl this compound observed in in-vitro and clinical studies.

| In-Vitro Study: Protein Expression in Keratinocytes | |

| Target Protein | Percentage Increase |

| Syndecan-1 | +13% |

| Treatment Conditions: 0.87 µg/ml N-Acetyl this compound |

| Clinical Study: Skin Biomechanical Properties | |

| Parameter | Percentage Improvement |

| Skin Elasticity | +19% |

| Skin Firmness | +58% |

| Treatment Conditions: Formulation containing N-Acetyl this compound applied for 8 weeks |

Mechanism of Action and Signaling Pathways

N-Acetyl this compound functions as a signaling molecule that interacts with keratinocytes to modulate gene and protein expression. The precise receptor and downstream signaling cascade are still under investigation, however, a proposed mechanism involves the upregulation of genes encoding for Syndecan-1 and Collagen XVII.

A DNA array analysis of human primary epidermal keratinocytes treated with N-Acetyl this compound revealed a modified gene expression profile, confirming its influence at the genomic level.[5][8] The subsequent increase in Syndecan-1 and Collagen XVII protein synthesis strengthens the cellular architecture of the skin.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of N-Acetyl this compound in keratinocytes.

Experimental Protocols

Detailed methodologies for key experiments to assess the biological functions of N-Acetyl this compound are provided below.

Keratinocyte Proliferation Assay (MTT Assay)

This protocol is adapted from standard cell viability assays and can be used to determine the effect of N-Acetyl this compound on keratinocyte proliferation.[9]

Objective: To quantify the change in keratinocyte proliferation after treatment with N-Acetyl this compound.

Materials:

-

Human epidermal keratinocytes (e.g., HaCaT cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

N-Acetyl this compound stock solution (dissolved in sterile water or appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Isopropanol

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed keratinocytes into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of N-Acetyl this compound (e.g., 0.1, 1, 10 µg/mL) and a vehicle control.

-

Incubate the cells for 24, 48, and 72 hours.

-

At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of isopropanol to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the control.

Western Blot for Syndecan-1 and Collagen XVII

This protocol provides a framework for analyzing the protein expression levels of Syndecan-1 and Collagen XVII in keratinocytes treated with N-Acetyl this compound.[4][10]

Objective: To determine the effect of N-Acetyl this compound on the protein levels of Syndecan-1 and Collagen XVII.

Materials:

-

Keratinocytes cultured in 6-well plates

-

N-Acetyl this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-Syndecan-1, anti-Collagen XVII, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture keratinocytes to 70-80% confluency and treat with N-Acetyl this compound at the desired concentration for 48-72 hours.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Immunofluorescence Staining for Syndecan-1 and Collagen XVII

This protocol allows for the visualization of Syndecan-1 and Collagen XVII expression and localization within keratinocytes.[1]

Objective: To visualize the expression and localization of Syndecan-1 and Collagen XVII in keratinocytes following treatment with N-Acetyl this compound.

Materials:

-

Keratinocytes grown on glass coverslips

-

N-Acetyl this compound

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-Syndecan-1, anti-Collagen XVII

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat keratinocytes grown on coverslips with N-Acetyl this compound for 48-72 hours.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the coverslips and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Experimental Workflow Diagram

References

- 1. Peptide Coatings Enhance Keratinocyte Attachment towards Improving Peri-implant Mucosal Seal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uk.typology.com [uk.typology.com]

- 3. vioricacosmetic.ro [vioricacosmetic.ro]

- 4. researchgate.net [researchgate.net]

- 5. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and functional analysis of syndecans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tetrapeptide-11 Signaling in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-11, an acetylated synthetic peptide, has emerged as a significant modulator of keratinocyte function, playing a crucial role in epidermal homeostasis and repair. This technical guide delineates the signaling pathway of this compound in keratinocytes, focusing on its mechanism of action in stimulating cell proliferation and enhancing the expression of key structural proteins, Syndecan-1 and Collagen XVII. This document provides a comprehensive overview of the in vitro evidence, detailed experimental methodologies for key assays, and a quantitative summary of the peptide's efficacy. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's biological activity and its potential applications in dermatology and cosmetic science.

Introduction

The epidermis, the outermost layer of the skin, is a dynamic tissue that undergoes constant renewal and repair. Keratinocytes, the primary cell type of the epidermis, are central to maintaining the skin's barrier function. The aging process is associated with a decline in the structural integrity of the dermo-epidermal junction (DEJ) and reduced epidermal cohesion, leading to thinner, more fragile skin.[1][2]

This compound (N-acetyl-Pro-Pro-Tyr-Leu) is a synthetic signaling peptide designed to counteract these age-related changes.[1][3] It has been shown to specifically target keratinocytes to improve epidermal cohesion and the structural integrity of the DEJ.[4] This guide provides an in-depth analysis of the molecular pathways activated by this compound in keratinocytes.

Signaling Pathway of this compound in Keratinocytes

This compound functions as a signaling molecule that interacts with keratinocytes to stimulate specific cellular responses. The primary mechanism of action involves the upregulation of two critical proteins: Syndecan-1 and Collagen XVII.[5] Additionally, this compound has been observed to promote keratinocyte proliferation, contributing to increased epidermal density.[2][3]

Stimulation of Syndecan-1 Synthesis

Syndecan-1 is a transmembrane heparan sulfate proteoglycan expressed by keratinocytes that plays a vital role in cell-cell adhesion, cell-matrix interactions, and growth factor signaling. Its expression is crucial for maintaining epidermal cohesion. This compound has been shown to boost the synthesis of Syndecan-1 in keratinocytes, thereby reinforcing the structural integrity of the epidermis.[6]

Upregulation of Collagen XVII

Collagen XVII (also known as BP180) is a transmembrane collagen that is a key component of hemidesmosomes, which are specialized cell junctions that anchor basal keratinocytes to the underlying basement membrane.[1] By stimulating the synthesis of Collagen XVII, this compound enhances the adhesion between the epidermis and the dermis, improving the overall firmness and structure of the skin.[5]

Promotion of Keratinocyte Proliferation

In addition to its effects on structural proteins, this compound stimulates the proliferation of keratinocytes.[2][3] This mitogenic effect contributes to a redensification of the epidermis, which can help to counteract the age-related thinning of the skin.[2]

Quantitative Data Summary

The efficacy of this compound in modulating keratinocyte function has been quantified in several in vitro studies. The following tables summarize the key findings.

| Parameter | Test System | Concentration of this compound | Result | Reference |

| Keratinocyte Proliferation | Human Epidermal Keratinocytes | Not Specified | +13% (p<0.05) | [7] |

| Parameter | Test System | Concentration of this compound | Result | Reference |

| COL17A1 Gene Expression | Human Epidermal Keratinocytes | 2.60 µg/mL | +18% (p<0.05) | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's effects on keratinocytes. These are representative protocols based on standard laboratory practices.

Keratinocyte Cell Culture and Treatment

Protocol:

-

Cell Source: Primary human epidermal keratinocytes are isolated from neonatal foreskin or adult skin biopsies following established protocols.

-

Culture Medium: Keratinocytes are cultured in a specialized Keratinocyte Growth Medium (KGM), such as KGM-Gold™, supplemented with growth factors.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 70-80% confluency, they are passaged using trypsin/EDTA and re-seeded for experiments.

-

Peptide Treatment: A stock solution of Acetyl this compound is prepared (e.g., in DMSO) and diluted to the desired final concentrations in the culture medium. Control cells are treated with the vehicle alone. Cells are incubated with the peptide for the time specified in the individual assay protocols.

Keratinocyte Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

Principle: qPCR is used to quantify the amount of a specific mRNA transcript in a sample. This allows for the measurement of changes in gene expression in response to a stimulus, such as treatment with this compound.

Protocol:

-

Cell Lysis and RNA Extraction: After treatment with this compound, lyse the keratinocytes and extract total RNA using a commercially available kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers for the target gene (e.g., COL17A1) and a reference gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control samples.

Protein Expression Analysis (Immunocytochemistry - ICC)

Principle: Immunocytochemistry is a technique used to visualize the localization of a specific protein within a cell using a specific antibody. This can be used to assess changes in the expression and distribution of Syndecan-1 and Collagen XVII in keratinocytes following treatment with this compound.

Protocol:

-

Cell Culture on Coverslips: Grow keratinocytes on sterile glass coverslips placed in multi-well plates.

-

Treatment: Treat the cells with this compound as described in section 4.1.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% bovine serum albumin) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Syndecan-1 or Collagen XVII overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope and capture images.

-

Analysis: Analyze the images to assess the intensity and localization of the fluorescent signal, which corresponds to the expression and distribution of the target protein.

Conclusion

This compound demonstrates a clear and quantifiable positive impact on keratinocyte biology. By stimulating the synthesis of Syndecan-1 and Collagen XVII, it reinforces the structural components of the epidermis and the dermo-epidermal junction. Furthermore, its ability to promote keratinocyte proliferation suggests a role in maintaining epidermal thickness and vitality. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other bioactive peptides in the context of skin health and aging. The presented data underscores the potential of this compound as an active ingredient in skincare formulations aimed at improving skin firmness, elasticity, and overall appearance. Further research into the precise receptor interactions and downstream signaling cascades will provide a more complete understanding of its mechanism of action and may unveil additional therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. COUNTERACTING AGING PHENOMENA BY NEW PURE TETRAPEPTIDES WITH TARGETED EFFICACY | Semantic Scholar [semanticscholar.org]

- 6. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

The Advent of Tetrapeptide-11: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action for Skin Regeneration

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tetrapeptide-11, a synthetic peptide with the amino acid sequence Proline-Proline-Tyrosine-Leucine (Ac-Pro-Pro-Tyr-Leu-NH2), has emerged as a significant biomimetic ingredient in the field of dermatology and cosmetology.[1] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of this compound. It details the peptide's role in stimulating the synthesis of key extracellular matrix proteins, specifically Syndecan-1 and Collagen XVII, leading to enhanced epidermal cohesion and dermo-epidermal junction integrity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data analysis, and visual representations of its signaling pathways and synthesis workflows.

Introduction

The structural integrity of the skin is largely dependent on the complex interplay of cells and the extracellular matrix (ECM) within the epidermis and dermis. With aging, the synthesis of crucial structural proteins diminishes, leading to a loss of skin firmness, elasticity, and the formation of wrinkles. This compound was developed as a targeted intervention to counteract these signs of aging by specifically modulating cellular processes that enhance skin structure. As a signaling peptide, it mimics natural biological pathways to stimulate the production of essential proteins.[2]

Chemical Properties of Acetyl this compound [1][3]

| Property | Value |

| INCI Name | Acetyl this compound |

| Amino Acid Sequence | Ac-Pro-Pro-Tyr-Leu-NH2 |

| Molecular Formula | C27H38N4O7 |

| Molecular Weight | 530.6 g/mol |

| Source | Synthetic |

| Solubility | Water Soluble |

Discovery and Rationale

The discovery of this compound stemmed from research into the mechanisms of skin aging and the identification of key structural proteins that decline with age. Scientists identified Syndecan-1, a cell surface proteoglycan, and Collagen XVII, a transmembrane collagen, as critical components for maintaining the cohesion between the epidermis and the dermo-epidermal junction (DEJ). The targeted approach was to design a peptide that could specifically upregulate the synthesis of these two proteins, thereby reinforcing the skin's structural integrity.

Synthesis of Acetyl this compound

Acetyl this compound is synthesized through a controlled chemical process, typically employing solid-phase peptide synthesis (SPPS), followed by N-terminal acetylation.[1][3] This method allows for the precise sequential addition of amino acids to build the desired peptide chain.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the synthesis of the this compound backbone (Pro-Pro-Tyr-Leu) on a solid support resin, followed by acetylation.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Pro-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

Piperidine solution (20% in DMF)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

-

Dichloromethane (DCM)

-

Methanol

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and Methanol.

-

Amino Acid Coupling (Tyrosine):

-

Pre-activate Fmoc-Tyr(tBu)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps sequentially for Fmoc-Pro-OH, and then again for a second Fmoc-Pro-OH to complete the tetrapeptide chain (Pro-Pro-Tyr-Leu).

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, treat the resin-bound peptide with a solution of acetic anhydride and DIPEA in DMF for 1 hour.

-

Wash the resin extensively.

-

-

Cleavage and Deprotection: Cleave the acetylated tetrapeptide from the resin and remove the side-chain protecting group (tBu from Tyrosine) by treating with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified fractions to obtain the final Acetyl-Pro-Pro-Tyr-Leu-NH2 peptide as a white powder.

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to In-Vitro Studies of Acetyl Tetrapeptide-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-11, a synthetic signal peptide with the amino acid sequence N-acetyl-Prolyl-Prolyl-Tyrosyl-Leucine (Ac-PPYL), is a targeted active ingredient developed for anti-aging skincare applications.[1][2] This tetrapeptide is designed to counteract age-related degradation of the skin's structural integrity, particularly at the dermal-epidermal junction (DEJ).[3][4] In-vitro studies are fundamental to elucidating its mechanism of action and substantiating its efficacy. This guide provides a comprehensive overview of the key in-vitro assays, experimental protocols, and signaling pathways associated with Acetyl this compound.

Chemical Properties:

-

INCI Name: Acetyl this compound[5]

-

Sequence: Ac-Pro-Pro-Tyr-Leu[1]

-

Molecular Weight: 530.61 g/mol [1]

-

Solubility: Soluble in water, DMSO, and Ethanol; sparingly soluble in PBS pH 7.2.[5][6]

Core Mechanism of Action

In-vitro research has identified two primary targets of Acetyl this compound within the epidermis: Syndecan-1 and Collagen XVII .[2][3] These molecules are critical for maintaining epidermal cohesion and the structural integrity of the DEJ.[3][7]

-

Syndecan-1 (SDC1): A heparan sulfate proteoglycan expressed in the suprabasal layers of the epidermis, involved in keratinocyte cohesion, proliferation, and migration. Its production is known to decrease with age.[2][3]

-

Collagen XVII (COL17A1): A transmembrane protein and a key component of hemidesmosomes, which anchor basal keratinocytes to the underlying basement membrane.[8][9] Reduced levels of Collagen XVII are associated with a weakened DEJ and epidermal thinning.[2][10]

Acetyl this compound acts as a signal peptide, stimulating keratinocytes to boost the synthesis of both Syndecan-1 and Collagen XVII.[3][8] This dual action helps to reinforce epidermal structure and improve the connection between the epidermis and dermis.[2]

Visualized Signaling Pathway

The proposed mechanism involves the peptide interacting with keratinocytes to upregulate the gene expression and subsequent protein synthesis of SDC1 and COL17A1.

In-Vitro Efficacy Data

Quantitative data from in-vitro studies demonstrate the peptide's ability to stimulate its biological targets in a dose-dependent manner. The primary cell model used is human primary epidermal keratinocytes.[3][6]

Table 1: Gene Expression Analysis in Human Keratinocytes

This table summarizes the results of quantitative real-time polymerase chain reaction (q-RT PCR) analysis on human keratinocytes treated with Acetyl this compound for 2-3 days.

| Gene Target | Concentration (µg/mL) | Mean Fold Increase vs. Control | Statistical Significance (p-value) | Reference |

| COL17A1 | 0.87 | +13% | p=0.08 | [3] |

| COL17A1 | 2.60 | +18% | p<0.05 | [3][8] |

Table 2: Protein Synthesis Analysis in Human Keratinocytes

This table presents data from immunocytochemistry (ICC) assays, quantifying the increase in protein levels after 5 days of treatment. Fluorescence intensity is used as a proxy for protein quantity.

| Protein Target | Concentration (µg/mL) | Mean Increase in Fluorescence vs. Control (Arbitrary Units) | Reference |

| Syndecan-1 | 0.87 | +103% | [3] |

| Syndecan-1 | 2.60 | +130% | [3] |

| Collagen XVII | 2.60 | Visualization confirmed increase | [6][8] |

Key Experimental Protocols

Detailed and reproducible protocols are crucial for validating the biological activity of Acetyl this compound.

General Experimental Workflow

The typical workflow for assessing the peptide's efficacy involves cell culture, treatment, and subsequent molecular or protein analysis.

Protocol: q-RT PCR for Gene Expression

Objective: To quantify the change in COL17A1 and SDC1 mRNA levels in human keratinocytes following treatment.

-

Cell Culture: Culture normal human epidermal keratinocytes in an appropriate growth medium until they reach 70-80% confluency.

-

Treatment: Replace the medium with a fresh medium containing Acetyl this compound at desired concentrations (e.g., 0.87 µg/mL, 2.60 µg/mL) and a vehicle control (medium without peptide).

-

Incubation: Incubate the cells for 48 to 72 hours at 37°C and 5% CO2.[3][8]

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

q-RT PCR: Perform real-time PCR using primers specific for COL17A1, SDC1, and a housekeeping gene (e.g., 36B4) for normalization.[10]

-

Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, comparing the expression in treated cells to the control.

Protocol: Immunocytochemistry (ICC) for Protein Synthesis

Objective: To visualize and quantify the production of Syndecan-1 and Collagen XVII protein.

-

Cell Culture: Seed human keratinocytes on sterile coverslips in multi-well plates and culture until sub-confluent.

-

Treatment: Treat cells with Acetyl this compound and a vehicle control as described above.

-

Incubation: Incubate for an extended period to allow for protein synthesis and accumulation (e.g., 5 days).[3]

-

Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% Bovine Serum Albumin in PBS).

-

Primary Antibody Incubation: Incubate cells with primary antibodies specific for human Syndecan-1 or Collagen XVII overnight at 4°C.[8]

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG).[8]

-

Staining & Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify protein expression by measuring the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Conclusion and Future Directions

The in-vitro evidence strongly supports the role of Acetyl this compound as a stimulator of Syndecan-1 and Collagen XVII in human keratinocytes.[3][8] The dose-dependent increases in both gene and protein expression provide a robust scientific basis for its use in cosmetic formulations aimed at improving skin cohesion, firmness, and epidermal density.[1][4]

Future in-vitro research could explore:

-

The specific receptor and downstream signaling pathways activated by the peptide.

-

Its effects on other DEJ components, such as laminins and integrins.

-

Its efficacy in more complex 3D reconstituted human skin models that mimic the in-vivo environment.

-

Comparative studies against other signal peptides to benchmark its performance.

References

- 1. Custom Acetyl this compound Manufacturers Suppliers Factory - Buy Acetyl this compound [mobelbiochem.com]

- 2. Acetyl this compound | Cosmetic Ingredients Guide [ci.guide]

- 3. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 4. uk.typology.com [uk.typology.com]

- 5. us.typology.com [us.typology.com]

- 6. caymanchem.com [caymanchem.com]

- 7. vioricacosmetic.ro [vioricacosmetic.ro]

- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 9. mdpi.com [mdpi.com]

- 10. Reduced expression of Collagen 17A1 in naturally aged, photoaged, and UV-irradiated human skin in vivo: Potential links to epidermal aging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrapeptide-11 and its Role in Extracellular Matrix Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-11, an acetylated synthetic peptide with the sequence Ac-Pro-Pro-Tyr-Leu, has emerged as a significant bioactive ingredient in the field of dermatology and cosmetology for its anti-aging properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a particular focus on its pivotal role in the synthesis of the extracellular matrix (ECM). It has been demonstrated to enhance skin's firmness and elasticity by stimulating the production of key structural components.[3] This document details the molecular mechanisms of action, summarizes quantitative in vitro and clinical data, provides detailed experimental protocols for its study, and visualizes the associated biological pathways and workflows.

Introduction

The extracellular matrix (ECM) is a complex and dynamic network of proteins and proteoglycans that provides structural support to tissues and regulates cellular processes such as proliferation, differentiation, and migration.[4] In the skin, the ECM, primarily composed of collagen, elastin, and proteoglycans, is crucial for maintaining its tensile strength, elasticity, and resilience.[5] The age-related decline in the synthesis and integrity of ECM components leads to the visible signs of skin aging, including wrinkles, sagging, and loss of firmness.[6]

Signal peptides are short amino acid sequences that can mimic natural biological signals to stimulate specific cellular responses.[7] this compound is a synthetic signal peptide designed to counteract the effects of skin aging by targeting key molecules within the epidermis and the dermo-epidermal junction (DEJ).[1][4] Its primary mechanism involves stimulating the synthesis of Syndecan-1 and Collagen XVII, two critical components for maintaining the structural integrity and cohesion of the skin.[3][6]

Molecular Mechanism of Action

This compound functions as a signaling molecule that interacts with skin cells, likely keratinocytes and fibroblasts, to modulate gene and protein expression related to ECM synthesis and cellular proliferation.

Stimulation of Syndecan-1 Synthesis

Syndecan-1 is a transmembrane heparan sulfate proteoglycan expressed in epithelial cells that plays a crucial role in cell adhesion, migration, and proliferation.[4] Its expression is known to decrease with age, leading to reduced epidermal cohesion.[6] this compound has been shown to boost the synthesis of Syndecan-1, thereby reinforcing the cohesion of the epidermis.[3]

Upregulation of Collagen XVII

Collagen XVII (COL17A1) is a transmembrane collagen that is a key component of hemidesmosomes, which anchor the epidermis to the underlying dermis at the DEJ.[6] A decline in Collagen XVII contributes to the flattening of the DEJ and a loss of firm adhesion between the skin layers. This compound stimulates the synthesis of Collagen XVII, strengthening the dermo-epidermal junction and improving skin firmness.[3]

Promotion of Keratinocyte Proliferation

This compound has been demonstrated to stimulate the proliferation of keratinocytes, the primary cells of the epidermis.[4] This increased cell density contributes to a thicker, more resilient epidermis and a reduction in the appearance of fine lines.[5]

General ECM Synthesis

In addition to its specific effects on Syndecan-1 and Collagen XVII, this compound is also reported to more broadly stimulate the production of other essential ECM proteins, including other types of collagen and elastin, by dermal fibroblasts.[4] This contributes to overall improvements in skin elasticity and a reduction in wrinkles.

Hypothesized Signaling Pathway

While the precise signaling cascade initiated by this compound is not fully elucidated in publicly available literature, a plausible mechanism involves its interaction with a specific cell surface receptor on keratinocytes. As a signaling peptide, it may bind to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This binding event could trigger intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway or the Protein Kinase C (PKC) pathway, which are known to regulate cell proliferation and the transcription of genes encoding ECM proteins. The activation of transcription factors would then lead to the observed increase in the synthesis of Syndecan-1 and Collagen XVII.

Quantitative Data

The following tables summarize the available quantitative data from in vitro and clinical studies on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound on Human Keratinocytes

| Parameter Measured | Concentration of this compound | Result (Increase vs. Control) | Reference |

| Keratinocyte Synthesis | 0.87 µg/ml | +103% | [8] |

| 2.6 µg/ml | +130% | [8] | |

| COL17A1 Gene Expression | 0.87 µg/ml | +13% | [8] |

| 2.6 µg/ml | +18% | [8] | |

| Syndecan-1 & Collagen XVII Levels | 2.6 µg/ml | Increased | [9] |

Table 2: Clinical Study Results for this compound

| Study Population | Treatment | Duration | Outcome | Reference |

| 19 female volunteers | Acetyl this compound | Not specified | Thicker and firmer skin compared to placebo | [1] |

| Retirees aged 65 or older | Acetyl this compound | Not specified | Improved skin elasticity and cohesion, refined skin texture | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Culture

-

Cell Lines: Primary human epidermal keratinocytes (NHEK) and human dermal fibroblasts (NHDF) are typically used.

-

Culture Medium: Keratinocytes are cultured in a serum-free keratinocyte growth medium (e.g., KGM-Gold™). Fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: this compound, dissolved in an appropriate vehicle (e.g., sterile water or PBS), is added to the culture medium at the desired concentrations. A vehicle-only control is run in parallel.

Keratinocyte Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Seeding: Keratinocytes are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is read at 570 nm using a microplate reader. The results are expressed as a percentage of the control.

Gene Expression Analysis (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, forward and reverse primers for the target genes (e.g., COL17A1, SDC1), and the synthesized cDNA. A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Thermal Cycling: The reaction is run on a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Protein Quantification (ELISA and Western Blot)

Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are used to quantify the amount of specific proteins.

-

ELISA for Syndecan-1:

-

Cell culture supernatants or cell lysates are collected.

-

A commercial ELISA kit for human Syndecan-1 is used according to the manufacturer's instructions.

-

Briefly, a microplate pre-coated with an anti-Syndecan-1 antibody is incubated with the samples.

-

A biotin-conjugated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

A substrate solution is added, and the color development is measured at 450 nm.

-

The concentration is determined by comparison to a standard curve.

-

-

Western Blot for Collagen XVII:

-

Protein Extraction: Total protein is extracted from cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: The membrane is incubated with a primary antibody against Collagen XVII, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensity is quantified using image analysis software and normalized to a loading control (e.g., GAPDH or β-actin).

-

Immunofluorescence Staining in Skin Explants

This technique is used to visualize the localization and expression of proteins within a tissue context.

-

Skin Explant Culture: Full-thickness human skin explants are cultured at the air-liquid interface on a sterile grid or insert. The culture medium is supplemented with this compound or a vehicle control.

-

Fixation and Embedding: After the treatment period, the explants are fixed in 4% paraformaldehyde, and embedded in paraffin.

-

Sectioning: 5 µm sections are cut and mounted on slides.

-

Antigen Retrieval: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

-

Staining:

-

The sections are blocked with a blocking buffer (e.g., 5% normal goat serum in PBS).

-

Incubation with a primary antibody against Collagen XVII or another target protein is performed overnight at 4°C.

-

After washing, the sections are incubated with a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with DAPI.

-

-

Imaging: The slides are mounted and imaged using a confocal or fluorescence microscope.

Conclusion

This compound is a well-characterized bioactive peptide with a clear mechanism of action centered on enhancing the structural integrity of the skin. By stimulating the synthesis of key ECM components such as Syndecan-1 and Collagen XVII, and promoting keratinocyte proliferation, it effectively addresses some of the fundamental cellular changes associated with skin aging. The available in vitro and clinical data, though in some cases preliminary, consistently support its efficacy in improving skin firmness, elasticity, and overall appearance. The experimental protocols outlined in this guide provide a robust framework for further research and development of formulations containing this compound. For drug development professionals, this peptide represents a promising candidate for targeted, non-invasive anti-aging therapies. Further research to fully elucidate its signaling pathway and to generate more extensive quantitative clinical data will be invaluable in maximizing its therapeutic and cosmetic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. qualitide.com [qualitide.com]

- 4. uk.typology.com [uk.typology.com]

- 5. us.typology.com [us.typology.com]

- 6. Acetyl this compound | Cosmetic Ingredients Guide [ci.guide]

- 7. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. us.typology.com [us.typology.com]

- 9. caymanchem.com [caymanchem.com]

N-Acetyl Tetrapeptide-11: A Technical Analysis of its Impact on Dermal-Epidermal Junction Proteins and Skin Biomechanics

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl tetrapeptide-11 is a synthetic peptide that has demonstrated significant efficacy in promoting the synthesis of key structural proteins at the dermal-epidermal junction (DEJ). Primarily targeting keratinocytes, this peptide enhances the expression of Collagen XVII and Syndecan-1, two components critical for maintaining the integrity and cohesion of the skin. This technical guide synthesizes the available quantitative data on its effects, provides detailed experimental methodologies for its evaluation, and illustrates the core biological pathways and experimental workflows.

Introduction to N-Acetyl this compound

N-acetyl this compound, with the amino acid sequence N-acetyl-Prolyl-Prolyl-Tyrosyl-Leucine (Ac-Pro-Pro-Tyr-Leu-OH), is a signal peptide designed to counteract age-related degradation of the skin's structure.[1] As a signal peptide, it functions by interacting with specific cellular pathways to modulate protein synthesis, thereby improving skin firmness and elasticity.[2][3] Its primary targets are components of the epidermis and the DEJ, a specialized basement membrane zone that anchors the epidermis to the dermis and is crucial for skin's mechanical stability.[1]

Mechanism of Action

The primary mechanism of action for N-acetyl this compound involves the stimulation of keratinocytes to increase the synthesis of two critical proteins: Collagen XVII and Syndecan-1.

-

Collagen XVII: A transmembrane protein and a structural component of hemidesmosomes. Hemidesmosomes are multiprotein complexes that anchor basal keratinocytes to the underlying basement membrane, ensuring firm adhesion between the epidermis and dermis.

-

Syndecan-1: A cell-surface heparan sulfate proteoglycan expressed by keratinocytes. It plays a vital role in cell-cell adhesion, cell-matrix interactions, and modulating the activity of growth factors, thereby contributing to epidermal cohesion and regeneration.[1][4]

By upregulating these two proteins, N-acetyl this compound reinforces the structural integrity of the DEJ, improves epidermal cohesion, and enhances the biomechanical properties of the skin.

Quantitative Data on Efficacy

Studies have quantified the effects of N-acetyl this compound in both cell culture (in vitro) and human clinical (in vivo) settings. The results demonstrate a direct correlation between peptide treatment and the enhancement of key skin structural markers and biomechanical properties.

In Vitro Efficacy

In vitro experiments on human keratinocytes confirm the peptide's ability to stimulate the synthesis of its target proteins.

| Parameter | Cell Type | Peptide Concentration | Result |

| Syndecan-1 Synthesis | Human Keratinocytes | 0.87 µg/mL | +58% vs. Control |

| Syndecan-1 & Collagen XVII Levels | Primary Human Keratinocytes | 2.6 µg/mL | Increase Observed[5] |

| Table 1: Summary of in vitro quantitative results. |

In Vivo Efficacy

Clinical studies on human volunteers demonstrate significant improvements in the mechanical properties of the skin following topical application of formulations containing N-acetyl this compound.

| Parameter | Volunteer Group | Duration | Result vs. Baseline | Measurement Device |

| Skin Firmness | 19 volunteers | 8 weeks | +19% | Torquemeter[2] |

| Skin Elasticity | 19 volunteers | 8 weeks | +13% | Torquemeter[2] |

| Table 2: Summary of in vivo clinical results. |

Experimental Protocols

The following sections detail representative protocols for the evaluation of N-acetyl this compound, based on standard methodologies in dermatological research.

In Vitro: Keratinocyte Culture and Protein Synthesis Assay

This protocol outlines the steps to assess the effect of N-acetyl this compound on protein synthesis (e.g., Collagen XVII) in a human keratinocyte cell culture model.

Methodology Details:

-

Cell Culture:

-

Primary Human Epidermal Keratinocytes (HEK) are cultured in serum-free keratinocyte growth medium (e.g., KSFM) supplemented with growth factors.[6]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[6]

-

Cells are passaged upon reaching 70-80% confluency using a trypsin-EDTA solution and seeded into appropriate culture vessels (e.g., 96-well plates for ELISA) at a density of approximately 5,000-7,500 cells/cm².

-

-

Peptide Treatment:

-

Once cells are adhered and actively growing, the culture medium is replaced with a medium containing N-acetyl this compound at the desired concentration (e.g., 0.87 µg/mL or 2.6 µg/mL) or a vehicle control (the solvent used for the peptide).

-

Cells are incubated for a predetermined period (e.g., 48-72 hours) to allow for protein synthesis.

-

-

Protein Quantification (Sandwich ELISA for Collagen XVII):

-

Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human Collagen XVII.

-

Sample Addition: Cell culture supernatants or cell lysates are added to the wells and incubated to allow Collagen XVII to bind to the capture antibody.[7]

-

Detection: A biotin-conjugated detection antibody, also specific for Collagen XVII, is added. This is followed by the addition of an Avidin-Horseradish Peroxidase (HRP) conjugate.

-

Substrate Reaction: A TMB substrate solution is added, which develops a color in proportion to the amount of bound HRP.[7]

-

Measurement: The reaction is stopped with an acid solution, and the optical density is measured at 450 nm using a microplate reader. The concentration of Collagen XVII is determined by comparison to a standard curve.

-

In Vivo: Skin Biomechanical Properties Assessment

This protocol describes the clinical evaluation of a topical formulation containing N-acetyl this compound on human skin.

Methodology Details:

-

Study Design:

-

A randomized, controlled study is conducted with a cohort of volunteers (e.g., n=19) with mature skin.

-

Test zones are defined on a suitable anatomical site, such as the volar forearm.

-

One zone receives the formulation with N-acetyl this compound, while a control zone receives a placebo (vehicle) formulation.

-

-

Measurement Protocol (Dermal Torquemeter):

-

Principle: The Dermal Torque Meter (Torquemeter) measures the biomechanical properties of the skin by applying a controlled rotational stress (torque) to the skin surface and measuring the resulting angular displacement.[2]

-

Procedure: A probe consisting of a fixed outer ring and a rotating central disc is affixed to the skin with double-sided adhesive. A defined torque is applied to the central disc, and the device's sensor records the skin's rotational deformation over time.[2]

-

Parameters: The resulting curve of deformation and relaxation is analyzed to calculate parameters such as:

-

Conditions: Measurements are taken at baseline (T0) and after the treatment period (e.g., 8 weeks) under controlled environmental conditions (temperature and humidity).

-

-

Data Analysis:

-

Statistical analysis is performed to compare the measurements at the end of the study to the baseline values for both the peptide-treated and placebo-treated sites.

-

The percentage change in firmness and elasticity is calculated to determine the efficacy of the treatment.

-

Conclusion

N-acetyl this compound demonstrates a targeted and effective mechanism for improving skin structure and function. By stimulating the synthesis of Collagen XVII and Syndecan-1 in epidermal keratinocytes, it reinforces the integrity of the dermal-epidermal junction. Quantitative in vitro and in vivo data confirm its ability to significantly increase the production of these key proteins and translate these molecular effects into measurable improvements in skin firmness and elasticity. The provided methodologies offer a robust framework for the continued investigation and substantiation of its efficacy in dermatological and cosmetic applications.

References

- 1. assaygenie.com [assaygenie.com]

- 2. DERMAL TORQUE METER® | Laboratoire Cosderma Bordeaux [cosderma.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. us.typology.com [us.typology.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Interaction of Tetrapeptide-11 with Cell Surface Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-11, a synthetic signaling peptide, has emerged as a significant modulator of skin cellular functions, primarily through its influence on the synthesis of key structural proteins. This technical guide provides a comprehensive overview of the current understanding of Acetyl this compound's interaction with the cell surface, its downstream signaling pathways, and the resulting cellular responses. While a specific high-affinity cell surface receptor has yet to be definitively identified, evidence points towards an interaction with cell surface proteins on keratinocytes, initiating a cascade that enhances the expression of Syndecan-1 and Collagen XVII. This guide consolidates available data, presents detailed experimental protocols for studying these interactions, and visualizes the proposed mechanisms of action.

Introduction

Acetyl this compound is a synthetically derived peptide composed of the amino acid sequence Proline-Proline-Tyrosine-Leucine.[1][2][3] It is categorized as a signaling peptide, suggesting its mechanism of action involves interaction with cellular communication pathways to elicit specific biological responses.[2][3][4] In the context of dermatology and cosmetic science, Acetyl this compound is recognized for its ability to improve skin firmness and cohesion.[4][5] This is primarily attributed to its role in stimulating the production of crucial components of the dermal-epidermal junction (DEJ) and the extracellular matrix (ECM).[2][3][4]

Proposed Mechanism of Action: Interaction with the Cell Surface

While the precise receptor mediating the effects of Acetyl this compound remains to be elucidated, the current hypothesis posits that it acts on a protein present on the surface of keratinocytes.[6] This interaction is believed to trigger a downstream signaling cascade within these cells, leading to the observed physiological effects. The nature of this interaction—whether it involves a G-protein coupled receptor (GPCR), an integrin, or another class of cell surface protein—is a key area for ongoing research. The general structure of signal peptides often involves a positively charged n-region, a hydrophobic h-region, and a polar c-region, which are critical for their interaction with protein transport systems.[7]

Downstream Signaling and Cellular Effects

The primary and most well-documented effects of Acetyl this compound are the increased synthesis of Syndecan-1 and Collagen XVII.[5][8][9][10][11]

-

Syndecan-1: This transmembrane heparan sulfate proteoglycan plays a crucial role in cell-cell and cell-matrix interactions, influencing cell proliferation, migration, and adhesion.[2][3][12] By stimulating Syndecan-1 synthesis, Acetyl this compound enhances the cohesion of the epidermis.[2][3]

-

Collagen XVII: A transmembrane collagen that is a key component of hemidesmosomes, which anchor basal keratinocytes to the underlying basement membrane.[5] Increased Collagen XVII production strengthens the dermal-epidermal junction.[5]

In addition to its effects on protein synthesis, Acetyl this compound has been shown to promote the proliferation of keratinocytes, leading to an increased cell density in the epidermis.[2][3]

Signaling Pathway Visualization

The proposed signaling pathway initiated by Acetyl this compound is depicted below. The initial interaction with an as-yet-unidentified cell surface protein on keratinocytes is the critical initiating step.

Quantitative Data

Currently, publicly available quantitative data on the interaction of Acetyl this compound with its putative receptor and its downstream effects are limited. One study notes that Acetyl this compound increases Syndecan-1 and Collagen XVII levels in primary human keratinocytes at a concentration of 2.6 µg/ml.[1] Another source mentions that formulations containing 3% Acetyl this compound have been shown to significantly increase skin thickness and firmness in a clinical trial involving 19 female volunteers, though specific quantitative results were not provided.[4]

| Parameter | Value | Cell Type/System | Reference |

| Effective Concentration | 2.6 µg/ml | Primary Human Keratinocytes | [1] |

| Formulation Concentration (Clinical Study) | 3% | Human Skin (in vivo) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Acetyl this compound's biological activity.

Cell Culture

Keratinocyte Cell Culture:

-

Cell Line: Human keratinocytes (e.g., HaCaT or primary human epidermal keratinocytes).

-

Culture Medium: A 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1.2 g/L sodium bicarbonate, 2.5 mM L-glutamine, 15 mM HEPES, 0.5 mM sodium pyruvate, and 400 ng/ml hydrocortisone.

-

Incubation: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach confluence, detach using a solution of 0.05% Trypsin-EDTA. Neutralize with culture medium, centrifuge, and resuspend in fresh medium for passaging.

Protein Expression Analysis

Western Blot for Collagen XVII:

-

Protein Extraction: Lyse treated and control keratinocytes in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.[1][8][13][14][15][16][17][18][19]

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Collagen XVII overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

ELISA for Syndecan-1:

-

Sample Collection: Collect conditioned media from treated and control keratinocyte cultures.

-

Coating: Coat a 96-well plate with a capture antibody specific for Syndecan-1 overnight at 4°C.

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.

-

Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.

Cell Proliferation Assay

MTT Assay:

-

Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Acetyl this compound for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of Acetyl this compound on keratinocytes.

Future Directions and Conclusion